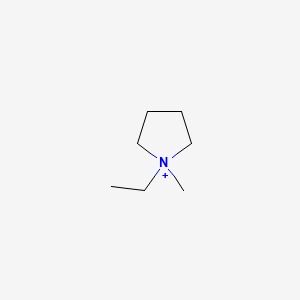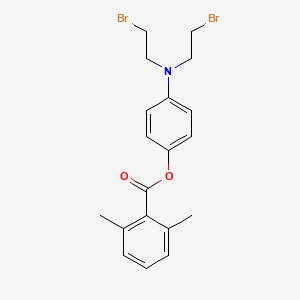
p-(Bis(2-bromoethyl)amino)phenol 2,6-dimethylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-(Bis(2-bromoethyl)amino)phenol 2,6-dimethylbenzoate: is a complex organic compound that combines the structural features of both p-(Bis(2-bromoethyl)amino)phenol and 2,6-dimethylbenzoate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-(Bis(2-bromoethyl)amino)phenol 2,6-dimethylbenzoate typically involves a multi-step process:
Synthesis of p-(Bis(2-bromoethyl)amino)phenol: This step involves the reaction of phenol with bis(2-bromoethyl)amine under controlled conditions to form the desired product.
Esterification with 2,6-dimethylbenzoic acid: The p-(Bis(2-bromoethyl)amino)phenol is then reacted with 2,6-dimethylbenzoic acid in the presence of a suitable catalyst to form the ester, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions
p-(Bis(2-bromoethyl)amino)phenol 2,6-dimethylbenzoate: can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromoethyl groups can be reduced to ethyl groups.
Substitution: The bromoethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while nucleophilic substitution of the bromoethyl groups could yield various substituted derivatives.
科学的研究の応用
p-(Bis(2-bromoethyl)amino)phenol 2,6-dimethylbenzoate:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and could be studied for potential therapeutic applications.
Medicine: It could be investigated for its potential use in drug development.
Industry: It may be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of p-(Bis(2-bromoethyl)amino)phenol 2,6-dimethylbenzoate would depend on its specific application. For example, if used as a drug, it would interact with molecular targets such as enzymes or receptors, modulating their activity. The bromoethyl groups could facilitate interactions with biological molecules, while the phenolic and benzoate groups could contribute to binding affinity and specificity.
類似化合物との比較
p-(Bis(2-bromoethyl)amino)phenol 2,6-dimethylbenzoate: can be compared with other similar compounds such as:
p-(Bis(2-chloroethyl)amino)phenol: Similar structure but with chloroethyl groups instead of bromoethyl groups.
p-(Bis(2-bromoethyl)amino)phenol: Lacks the 2,6-dimethylbenzoate ester group.
2,6-dimethylbenzoic acid esters: Various esters of 2,6-dimethylbenzoic acid with different alcohols.
The uniqueness of This compound lies in its combination of functional groups, which can impart distinct chemical and biological properties.
特性
CAS番号 |
21667-03-8 |
|---|---|
分子式 |
C19H21Br2NO2 |
分子量 |
455.2 g/mol |
IUPAC名 |
[4-[bis(2-bromoethyl)amino]phenyl] 2,6-dimethylbenzoate |
InChI |
InChI=1S/C19H21Br2NO2/c1-14-4-3-5-15(2)18(14)19(23)24-17-8-6-16(7-9-17)22(12-10-20)13-11-21/h3-9H,10-13H2,1-2H3 |
InChIキー |
TZYLXYZBEHLNSG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C(=O)OC2=CC=C(C=C2)N(CCBr)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


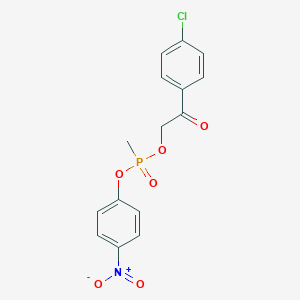
![1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B14711056.png)
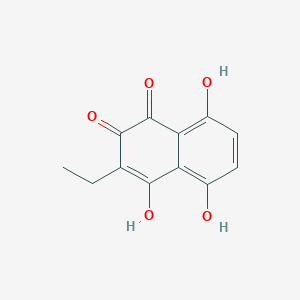
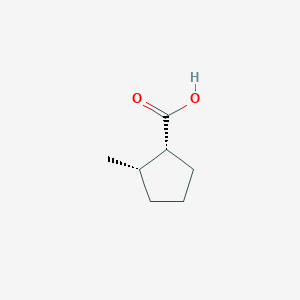
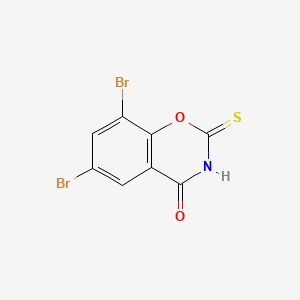
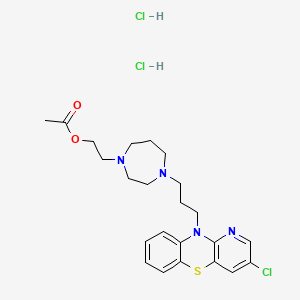
![Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate](/img/structure/B14711072.png)
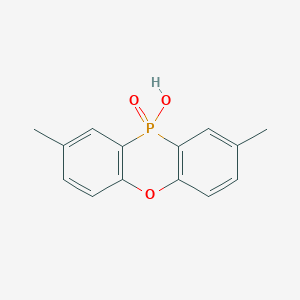
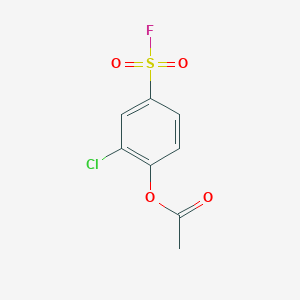
![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)benzamide](/img/structure/B14711105.png)

![Dibutylbis[(3-nitrobenzoyl)oxy]stannane](/img/structure/B14711116.png)
